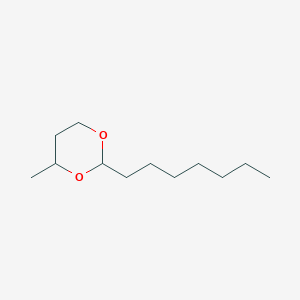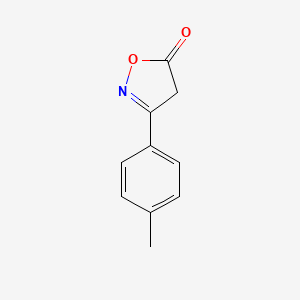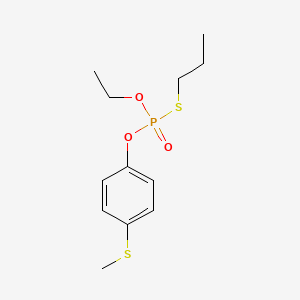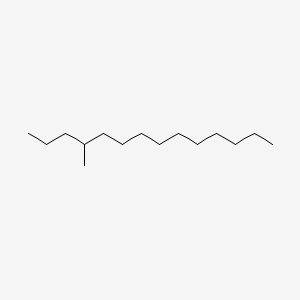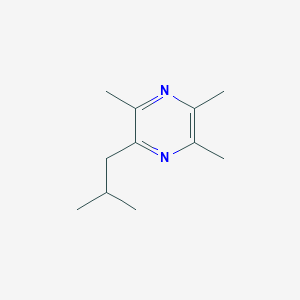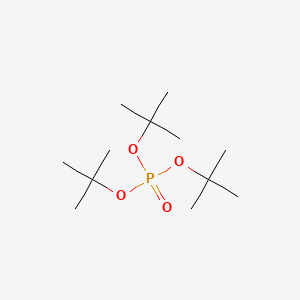
Tri-tert-butylphosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butylphosphate can be synthesized through the esterification of phosphoric acid with tert-butyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phosphoric acid, tris(1,1-dimethylethyl) ester involves large-scale esterification processes. The raw materials, phosphoric acid and tert-butyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid and tert-butyl alcohol.
Hydrolysis: In the presence of water, the ester can hydrolyze to yield phosphoric acid and tert-butyl alcohol.
Substitution: The ester can participate in substitution reactions where the tert-butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Various alkylating or arylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphoric acid and tert-butyl alcohol.
Hydrolysis: Phosphoric acid and tert-butyl alcohol.
Substitution: Depending on the substituent, different alkyl or aryl phosphates can be formed.
Scientific Research Applications
Tri-tert-butylphosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The ester is used as a plasticizer in the production of polymers and as a flame retardant in various materials
Mechanism of Action
The mechanism of action of phosphoric acid, tris(1,1-dimethylethyl) ester involves its ability to interact with various molecular targets. In biological systems, it can act as a stabilizer for enzymes and proteins by forming hydrogen bonds and hydrophobic interactions. In chemical reactions, the ester can act as a solvent or reagent, facilitating the desired transformations by stabilizing intermediates and transition states .
Comparison with Similar Compounds
Tri-tert-butylphosphate can be compared with other similar compounds such as:
Phosphoric acid, tris(2-methylpropyl) ester: Similar in structure but with different alkyl groups, leading to variations in physical and chemical properties.
Phosphoric acid, tris(1,1-dimethylpropyl) ester: Another similar compound with different alkyl groups, affecting its reactivity and applications.
This compound is unique due to its specific tert-butyl groups, which provide steric hindrance and influence its reactivity and stability in various applications .
Properties
IUPAC Name |
tritert-butyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYINNETWHZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174071 | |
| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20224-50-4 | |
| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020224504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


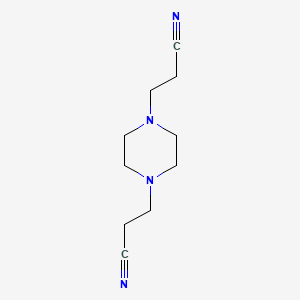
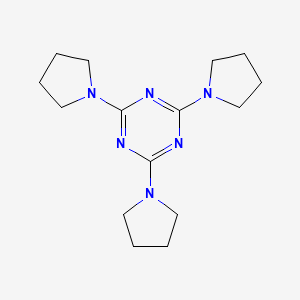
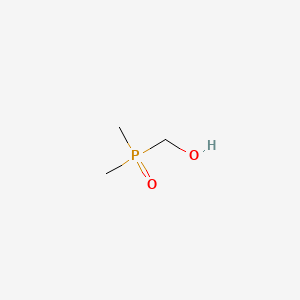
![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)



